molecular formula C18H28Cl2N2O2 B1492386 Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride CAS No. 2098129-82-7

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride

Cat. No.: B1492386
CAS No.: 2098129-82-7
M. Wt: 375.3 g/mol
InChI Key: NWUMIOQRYJWKNI-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C18H28Cl2N2O2 and a molecular weight of 375.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common approach is the reaction of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activities, such as binding to specific receptors or enzymes.

  • Medicine: It could be explored for its therapeutic properties, including potential use as a drug candidate.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with receptors or enzymes to produce a therapeutic effect.

Comparison with Similar Compounds

  • Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate: This is the parent compound without the dihydrochloride salt.

  • 8-tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate: A structurally related compound with additional tert-butyl and ethyl groups.

Uniqueness: Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride is unique due to its specific structural features, such as the presence of the benzyl group and the spirocyclic framework, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.2ClH/c1-2-22-17(21)16-13-20(12-15-6-4-3-5-7-15)14-18(16)8-10-19-11-9-18;;/h3-7,16,19H,2,8-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMIOQRYJWKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNCC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 2
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 4
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 6
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride

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